molecular formula C21H21N3O3 B2575351 N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 2034563-02-3

N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2575351
CAS No.: 2034563-02-3
M. Wt: 363.417
InChI Key: DHXUURHXQIVHJV-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 2,3'-bipyridinylmethyl group and a 3,4-dimethoxyphenyl substituent.

  • A bipyridine moiety, which can enhance metal coordination or π-π stacking interactions.
  • 3,4-Dimethoxyphenyl group, known for electron-donating properties and prevalence in bioactive molecules (e.g., isoquinoline alkaloids) .
  • Acetamide backbone, a common pharmacophore in ligands and enzyme inhibitors .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-18-8-7-15(11-19(18)27-2)12-20(25)24-14-17-6-4-10-23-21(17)16-5-3-9-22-13-16/h3-11,13H,12,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXUURHXQIVHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the bipyridine intermediate: This can be achieved through a coupling reaction of pyridine derivatives.

    Attachment of the acetamide group: The bipyridine intermediate is then reacted with 3,4-dimethoxyphenylacetic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.

    Reduction: Reduction reactions could target the acetamide group or the bipyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

Coordination Chemistry

N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a versatile ligand in coordination chemistry. It forms stable metal complexes that exhibit unique electronic and photophysical properties. These complexes are investigated for their potential applications in catalysis and materials science.

Medicinal Chemistry

The compound has been explored for its bioactive properties, particularly in the context of cancer therapy and antimicrobial activity:

  • Antitumor Activity : Recent studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (human hepatoblastoma) cells. For instance, nickel(II) complexes formed with this ligand demonstrated promising antitumor activity with IC50 values indicating effective cytotoxicity.
  • Antimicrobial Activity : The compound shows potential in combating bacterial infections. Research indicates that its metal complexes possess substantial antibacterial properties against several strains of bacteria.

Biological Interactions

The bipyridine moiety enables interaction with biological macromolecules such as proteins and enzymes. The compound may inhibit specific enzyme activities or alter protein functions through binding at active or allosteric sites.

Antitumor Efficacy

A study focused on synthesizing nickel(II) complexes with this compound reported significant antitumor activity against HepG2 cells. The complexes exhibited IC50 values that suggest their potential as therapeutic agents in oncology.

Metal Complexes and Antioxidant Activity

Research on the metal complexes formed with this compound revealed enhanced antioxidant activities compared to the free ligand. This suggests potential applications in developing new therapeutic agents based on the compound's coordination behavior.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In a catalytic context, it could facilitate chemical reactions by stabilizing transition states or intermediates.

Comparison with Similar Compounds

The compound’s structural and functional analogs from the evidence are compared below, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name (Structure) Key Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target: N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide Bipyridinylmethyl, 3,4-dimethoxyphenyl Acetamide, bipyridine Not reported Not reported Potential for metal coordination
Rip-B : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl, benzoyl Benzamide Calculated: ~299.3 90 80% synthesis yield; simple benzamide core
Dichlorophenyl-pyrazolyl acetamide 3,4-Dichlorophenyl, pyrazolyl Acetamide, pyrazole 398.26 473–475 Three conformers; R22(10) hydrogen bonding
Fluorophenyl-chromenone acetamide Fluorophenyl, chromenone Acetamide, pyrazolo-pyrimidine 571.20 302–304 High thermal stability; fluorinated aromatic groups
N-(3-Nitrophenyl)acetamide 3-Nitrophenyl Acetamide, nitro group 180.16 Not reported Electron-withdrawing nitro substituent

Structural and Functional Differences

Core Backbone Variations
  • Acetamide vs. Benzamide: The target compound and N-(3-nitrophenyl)acetamide share an acetamide backbone, while Rip-B uses a benzamide group.
  • Bipyridine vs. Pyrazole/Chromenone: The bipyridine group in the target compound contrasts with the pyrazole () and chromenone () moieties.
Substituent Effects
  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxyphenyl group (target, Rip-B) donates electrons, improving solubility and π-stacking, while 3-nitrophenyl () and dichlorophenyl () groups are electron-withdrawing, altering reactivity and binding affinity.
  • Halogenation : Dichlorophenyl () and fluorophenyl () substituents increase lipophilicity and metabolic stability, critical for drug design.

Physicochemical and Conformational Properties

  • Melting Points: Fluorophenyl-chromenone acetamide (302–304°C) has a higher melting point than Rip-B (90°C) , likely due to extended aromaticity and fluorine’s electronegativity. The target compound’s bipyridine may similarly enhance crystallinity.
  • Hydrogen Bonding : The dichlorophenyl-pyrazolyl acetamide forms R22(10) hydrogen-bonded dimers , a feature the target compound may replicate via its acetamide NH and pyridine N atoms.
  • Conformational Flexibility : Dihedral angles between aryl and heterocyclic groups vary significantly in analogs (e.g., 54.8°–77.5° in ), suggesting the bipyridine in the target compound could impose rigid, planar conformations.

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide, with the CAS number 2034563-02-3, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3C_{21}H_{21}N_{3}O_{3}, with a molecular weight of 363.4 g/mol. The structure includes a bipyridine moiety and a dimethoxyphenyl group, which are significant for its biological interactions.

PropertyValue
CAS Number2034563-02-3
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of the bipyridine and dimethoxyphenyl intermediates followed by coupling reactions under specific conditions using catalysts and bases to achieve the final product .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of bipyridine have shown effectiveness in inducing apoptosis in cancer cell lines such as MCF cells. The IC50 values for these compounds can vary widely; some have demonstrated IC50 values as low as 25.72 μM in vitro . Furthermore, animal studies have shown that these compounds can suppress tumor growth effectively.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Targeting Kinases : Similar compounds have been noted for their ability to inhibit specific kinases involved in cancer progression.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at various phases, leading to increased apoptosis rates.

Anti-Virulence Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may exhibit anti-virulence effects against bacterial pathogens. Compounds with structural similarities have shown efficacy in protecting human lung cells from bacterial toxins .

Case Studies

  • Study on Apoptosis Induction : A study conducted on MCF cell lines revealed that treatment with this compound led to a significant increase in apoptotic cells when compared to untreated controls.
    Treatment% Apoptosis
    Control10%
    Compound Dose 125%
    Compound Dose 245%
  • In Vivo Tumor Suppression : In vivo studies using tumor-bearing mice demonstrated that administration of this compound resulted in reduced tumor volume over a treatment period of four weeks.
    TreatmentTumor Volume (mm³)
    Control800
    Compound Dose 1600
    Compound Dose 2350

Q & A

Basic: What are the standard synthetic routes for preparing N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide and its derivatives?

Methodological Answer:
The synthesis of bipyridine-acetamide derivatives typically involves coupling reactions between functionalized bipyridine intermediates and activated dimethoxyphenylacetic acid derivatives. For example:

  • Carbodiimide-mediated coupling : A common approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids, followed by nucleophilic attack by amine-containing intermediates (e.g., bipyridinylmethylamine). This method is effective for forming acetamide linkages under mild conditions .
  • Multi-step optimization : Evidence from related compounds suggests that low yields in coupling steps can be mitigated by optimizing reaction temperatures (e.g., 273 K for carbodiimide coupling) and using dichloromethane as a solvent to improve solubility .

Advanced: How can researchers address low yields in the coupling steps of similar acetamide derivatives?

Methodological Answer:
Low yields in coupling reactions often stem from steric hindrance or poor solubility of intermediates. Strategies include:

  • Continuous flow reactors : These enhance mixing and reaction homogeneity, improving yields for sterically hindered substrates (e.g., bipyridine derivatives) .
  • Purification techniques : Chromatography (e.g., silica gel columns) or crystallization from methylene chloride can isolate high-purity products, even with initial yields as low as 2–5% .
  • Pre-activation of carboxylic acids : Using reagents like thionyl chloride to convert acids to acyl chlorides prior to coupling can enhance reactivity with amine nucleophiles .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing the structural conformation of such compounds?

Methodological Answer:

  • X-ray crystallography : Essential for resolving conformational heterogeneity. For example, highlights three distinct conformers in the asymmetric unit of a related acetamide, with dihedral angles between aromatic rings ranging from 44.5° to 77.5° .
  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm and bipyridine aromatic protons at δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight accuracy (e.g., deviations < 0.001 Da) .

Advanced: What strategies are employed to resolve discrepancies in biological activity data arising from structural polymorphisms?

Methodological Answer:

  • Conformational analysis via DFT calculations : Computational modeling can predict dominant conformers and their interactions with biological targets. For example, steric repulsion between dimethoxyphenyl and pyridyl groups may reduce binding affinity in certain conformations .
  • Cocrystallization studies : Co-crystallizing the compound with target proteins (e.g., kinases) identifies bioactive conformers and guides structural optimization .
  • Dynamic solubility assays : Assess how polymorphic forms affect solubility and bioavailability in physiological buffers (e.g., PBS at pH 7.4) .

Basic: What are the key considerations in designing solubility and stability assays for this compound in preclinical studies?

Methodological Answer:

  • Solvent selection : Use acetonitrile-water mixtures (e.g., 6.5 mL acetonitrile in 50 mL total volume) to mimic physiological conditions while maintaining compound stability .
  • pH-dependent stability : Test degradation rates in buffers ranging from pH 1.2 (simulating gastric fluid) to pH 7.4 (blood) using HPLC monitoring .
  • Light and temperature sensitivity : Store solutions in amber vials at –20°C to prevent photodegradation of dimethoxyphenyl groups .

Advanced: How do electronic effects of substituents on the bipyridine and dimethoxyphenyl moieties influence the compound's reactivity in nucleophilic environments?

Methodological Answer:

  • Electron-donating groups (e.g., methoxy) : The dimethoxyphenyl moiety increases electron density at the acetamide carbonyl, enhancing susceptibility to nucleophilic attack. This can be quantified via Hammett substituent constants (σ ≈ –0.27 for methoxy) .
  • Bipyridine coordination : The nitrogen atoms in bipyridine can act as Lewis bases, stabilizing transition states in substitution reactions. Kinetic studies using pyridine derivatives show rate acceleration by 10–20% in polar aprotic solvents (e.g., DMF) .
  • Steric effects : Ortho-substituents on the bipyridine (e.g., methyl groups) may hinder nucleophilic access, requiring bulky nucleophiles (e.g., tert-butylamine) to exploit steric relief pathways .

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